REACTION_SMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:3][CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([CH:12]([CH3:13])[Br:14])[cH:10][c:11]21.[c:16]1([P:22]([c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[c:29]2[cH:30][cH:31][cH:32][cH:33][cH:34]2)[cH:17][cH:18][cH:19][cH:20][cH:21]1.[c:35]1([CH3:36])[c:37]([CH3:38])[cH:39][cH:40][cH:41][cH:42]1>>[Br-:14].[CH3:1][C:2]1([CH3:15])[CH2:3][CH2:4][O:5][c:6]2[cH:7][cH:8][c:9]([CH:12]([CH3:13])[P+:22]([c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)([c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[c:29]3[cH:30][cH:31][cH:32][cH:33][cH:34]3)[cH:10][c:11]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Br)c1ccc2c(c1)C(C)(C)CCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(c1ccc2c(c1)C(C)(C)CCO2)[P+](c1ccccc1)(c1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |